Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, and they often possess distinct odors and are used in a variety of applications including fragrances, flavors, and as solvents. The specific structure of ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate suggests it contains a difluorophenyl group, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of intermediates such as diazoalkanes, as seen in the synthesis of CF3-substituted pyrazoles . Another example is the two-step synthesis of a herbicide starting from difluoromethoxy pyridine . These methods can provide insights into potential synthetic routes for ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate, although the specific synthesis for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate can be confirmed using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS . X-ray diffraction can also be used to determine the crystal structure of related compounds . These techniques are crucial for verifying the molecular structure and understanding the stereochemistry of the compound.
Chemical Reactions Analysis
Compounds within this class can undergo a variety of chemical reactions. For instance, ethyl 3-polyfluoroalkyl-3-oxopropionates can react with triethyl orthoformate and primary amines to form aminomethylidene derivatives . The reactivity of the difluorophenyl group in ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate could be explored in similar condensation reactions or in cycloadditions as seen with other esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of esters are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as CF3 can affect the reactivity and stability of the compound . The difluorophenyl group in ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate is likely to have a similar impact. Computational methods like DFT can be used to predict molecular geometry, vibrational frequencies, and reactivity descriptors . Additionally, the enthalpies of formation and bond dissociation energies can be estimated to understand the stability and potential reaction pathways of the compound .
Scientific Research Applications
Polymorphic Characterization
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate and its derivatives have been studied for their polymorphic forms, which are crucial in pharmaceutical applications. Vogt et al. (2013) characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques, emphasizing the challenges in analytical and physical characterization of such substances (Vogt et al., 2013).
Bioanalytical Method Development
Nemani et al. (2018) established a quantitative bioanalytical method for a novel molecule with potent acetylcholinesterase inhibition property, which is structurally similar to Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate. Their research focused on its physicochemical characterization and in vitro metabolite profiling using Liquid Chromatography-Mass Spectrometry (Nemani et al., 2018).
Synthesis Techniques
Larionova et al. (2013) developed an approach for the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which showcases the versatility in synthesizing various derivatives of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate for different applications (Larionova et al., 2013).
Anticancer Research
Abdel‐Aziz et al. (2013) explored the anticancer potential of certain novel compounds derived from ethyl 3-hydrazinyl-3-oxopropanoate, highlighting the potential therapeutic applications of Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate and its derivatives in cancer treatment (Abdel‐Aziz et al., 2013).
Biocatalysis and Enzymatic Reduction
Salvi and Chattopadhyay (2006) researched the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to corresponding alcohols using the fungus Rhizopus arrhizus. This study indicates the potential of biocatalysis in processing Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate (Salvi & Chattopadhyay, 2006).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that not all compounds will have information available in all these areas, especially if they are new or not widely studied. For a specific compound, it’s best to consult the primary scientific literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAWJNHLGNOQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543550 | |
Record name | Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |
CAS RN |
868611-68-1 | |
Record name | Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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